molecular formula C10H10N4OS B3491451 N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B3491451
M. Wt: 234.28 g/mol
InChI Key: LEBVQVIOXIIKCJ-UHFFFAOYSA-N
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Description

“N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide” is an organic compound with the molecular formula C10H10N4OS . It’s a part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide”, can be achieved through nucleophilic and amidation reactions . A general one-pot procedure has been developed for the synthesis of 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides by the reaction of pyridine carboxaldehydes with oxamic acid thiohydrazides .


Molecular Structure Analysis

The molecular structure of “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The molecular geometry and electronic structure can be further clarified using density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives, including “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide”, can be studied in the context of their synthetic routes . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide” can be inferred from its molecular structure. It has a molecular weight of 220.25102 . Further properties like solubility, melting point, etc., are not explicitly mentioned in the available literature.

Properties

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-2-8(15)12-10-14-13-9(16-10)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVQVIOXIIKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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